molecular formula C9H10N2O2 B6329100 2-Amino-4-hydroxyquinoline hydrate CAS No. 2089378-34-5

2-Amino-4-hydroxyquinoline hydrate

Cat. No.: B6329100
CAS No.: 2089378-34-5
M. Wt: 178.19 g/mol
InChI Key: IEEJIAXWHNIFLB-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxyquinoline hydrate is a chemical compound with the molecular formula C9H8N2O.H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological and pharmaceutical activities, making it valuable in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

2-Amino-4-hydroxyquinoline hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, anticancer, and antifungal properties. The compound interacts with enzymes such as topoisomerases, which are involved in DNA replication and transcription. By inhibiting these enzymes, this compound can interfere with the proliferation of cancer cells and the replication of microbial pathogens .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting their activity. For example, it can inhibit the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including the induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of microbial infections. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound. The metabolites of this compound can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which facilitates its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication. Additionally, the compound can be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function .

Preparation Methods

The synthesis of 2-Amino-4-hydroxyquinoline hydrate can be achieved through several methods. One common synthetic route involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions. Another method includes the hydrolysis of 4-amino-2-quinolones . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Amino-4-hydroxyquinoline hydrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Amino-4-hydroxyquinoline hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-4-hydroxyquinoline hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1H-quinolin-4-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEJIAXWHNIFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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